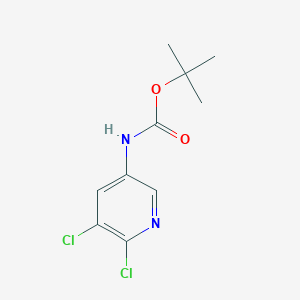

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate

Description

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a carbamate group at position 3. The carbamate group is further substituted with a tert-butyl group. This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Propriétés

IUPAC Name |

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGGFHSPXVTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626077 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275383-96-5 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Diphenylphosphoryl Azide (DPPA) Route

- Starting Material: 5,6-Dichloronicotinic acid

- Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, tert-butanol

- Conditions: Heating at 80°C for 18 hours in tert-butanol solvent

- Procedure:

A mixture of 5,6-dichloronicotinic acid (5.0 g, 26.0 mmol), DPPA (7.1 g, 26.0 mmol), and triethylamine (2.63 g, 26.0 mmol) is heated in tert-butanol (50 mL) at 80°C for 18 hours. After cooling, the reaction mixture is poured into ice water, extracted with ethyl acetate, washed sequentially with water, 10% sodium carbonate, and brine. The organic layer is evaporated to a brown oil, then purified by silica gel chromatography (hexane/ethyl acetate 1:1) to yield tert-butyl 5,6-dichloropyridin-3-ylcarbamate as a white solid. - Yield: 58%

- Reference: Patent WO2006/112828, ChemicalBook synthesis data.

Carbamate Formation Using Di-tert-butyl Dicarbonate (Boc2O)

While direct literature on this compound via Boc2O is limited, analogous carbamate syntheses on related heterocycles (e.g., indole derivatives) use di-tert-butyl dicarbonate with amine precursors in the presence of bases like triethylamine or cesium carbonate, typically at room temperature or slightly elevated temperatures. These methods involve nucleophilic attack of the amine on Boc2O to form the carbamate protecting group.

- Typical Conditions:

- Solvent: Dichloromethane, methanol, or ethyl acetate

- Base: Triethylamine or cesium carbonate

- Temperature: 0–25°C

- Reaction Time: 4–24 hours

- Yields: Vary from 34% to >90% depending on substrate and conditions.

This approach could be adapted for 5,6-dichloropyridin-3-amine derivatives if available, but the DPPA method is more documented for the acid precursor.

| Parameter | DPPA Method (5,6-Dichloronicotinic Acid) | Boc2O Method (General Carbamate Formation) |

|---|---|---|

| Starting Material | 5,6-Dichloronicotinic acid | Amino heterocycle (e.g., 5,6-dichloropyridin-3-amine) |

| Reagents | Diphenylphosphoryl azide, triethylamine, tert-butanol | Di-tert-butyl dicarbonate, triethylamine or cesium carbonate |

| Solvent | tert-Butanol | Dichloromethane, methanol, or ethyl acetate |

| Temperature | 80°C | 0–25°C |

| Reaction Time | 18 hours | 4–24 hours |

| Workup | Extraction with ethyl acetate, washes with water, Na2CO3, brine | Extraction, drying, and silica gel chromatography |

| Purification | Silica gel column chromatography (hexane/ethyl acetate 1:1) | Silica gel chromatography or recrystallization |

| Yield | 58% | 34–94% (substrate dependent) |

| Product State | White solid | White solid or oil depending on substrate |

The DPPA method is a well-established route for converting carboxylic acids to carbamates via an acyl azide intermediate, which rearranges to the isocyanate and then reacts with tert-butanol to form the carbamate. This method is favored for 5,6-dichloronicotinic acid due to its moderate yield and straightforward procedure.

The Boc2O method is widely used for amine protection and carbamate formation in heterocyclic chemistry. Although direct examples for this compound are scarce, analogous procedures on related compounds demonstrate its applicability.

Reaction conditions such as temperature, solvent choice, and base amount significantly influence yield and purity. For example, triethylamine is commonly used as a base to neutralize acids formed during the reaction and to catalyze carbamate formation.

Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures, which effectively separates the product from side products and unreacted starting materials.

Industrial scale-up considerations include controlling reaction temperature to avoid solidification of the reaction mass and optimizing base equivalents to improve yield and process safety.

The preparation of this compound is primarily achieved by:

Method 1: Conversion of 5,6-dichloronicotinic acid using diphenylphosphoryl azide and triethylamine in tert-butanol at 80°C for 18 hours, yielding about 58% of the product after chromatographic purification.

Method 2: Potential adaptation of carbamate formation from the corresponding amine using di-tert-butyl dicarbonate and a base such as triethylamine at ambient temperature, a method well-documented for related heterocycles but less so for this specific compound.

These methods provide reliable routes to the target compound with moderate to good yields and are supported by patent literature and experimental data from chemical suppliers and research publications.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amine derivative.

Hydrolysis: The major products are 5,6-dichloropyridin-3-amine and tert-butanol.

Applications De Recherche Scientifique

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 5-chloropyridin-3-ylcarbamate

- tert-Butyl 6-chloropyridin-3-ylcarbamate

- tert-Butyl 5,6-difluoropyridin-3-ylcarbamate

Uniqueness

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.